molecular formula C5H11ClFNO B3028140 (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1630815-55-2

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B3028140
CAS No.: 1630815-55-2
M. Wt: 155.60
InChI Key: JYZWPWDEIMDHFF-FHAQVOQBSA-N
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Description

“(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” is a fluorinated tetrahydropyran derivative with a stereochemically defined (3R,4S) configuration. This compound features a pyran ring substituted with a fluorine atom at the 3-position and an amine group at the 4-position, with the hydrochloride salt enhancing its stability and solubility for pharmaceutical applications.

The fluorine atom at the 3-position likely increases metabolic stability and modulates electronic effects, while the amine group provides a handle for further derivatization or interaction with biological targets. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its rigid pyran scaffold and stereochemical precision.

Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-55-2
Record name 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can be achieved through various organic synthesis methods. One common approach involves the fluorination of tetrahydro-2H-pyran-4-amine under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, along with appropriate solvents and temperature control to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like sodium hydride or various halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction could produce fluorinated amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds similar to (3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride exhibit antiviral activity. The incorporation of fluorine atoms can enhance the metabolic stability and bioactivity of pharmaceutical agents. Studies have shown that fluorinated pyran derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Neuropharmacology
There is growing interest in the neuropharmacological applications of this compound. Its structural similarity to known neurotransmitter modulators suggests potential use in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, potentially benefiting conditions such as anxiety and depression .

Synthetic Methodologies

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Chiral Synthesis
The compound's chirality (3R,4S configuration) makes it an important precursor in asymmetric synthesis. It can be utilized to create other chiral compounds with high enantioselectivity, which is crucial for developing drugs with specific biological activities .

Potential Therapeutic Uses

Cancer Research
Emerging studies suggest that this compound may have anticancer properties. Its ability to interfere with cellular pathways involved in tumor growth and proliferation is under investigation. Initial findings show promise in preclinical models, warranting further exploration into its efficacy as an anticancer agent.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain fluorinated compounds can exhibit enhanced antibacterial activity due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral PropertiesInhibits viral replication; enhances metabolic stability ,
NeuropharmacologyPotential use in treating neurological disorders ,
Synthetic MethodologiesVersatile building block; used in nucleophilic substitution reactions ,
Chiral SynthesisImportant precursor for asymmetric synthesis ,
Cancer ResearchPotential anticancer agent; interferes with tumor growth pathways,
Antimicrobial ActivityEnhanced antibacterial properties due to improved membrane penetration,

Case Studies

  • Antiviral Activity Study
    A study conducted on a series of fluorinated pyran derivatives demonstrated significant antiviral activity against influenza viruses. The study highlighted the role of fluorine in enhancing the binding affinity to viral proteins.
  • Neuropharmacological Investigation
    Research on the effects of this compound on serotonin receptors showed promising results, indicating its potential as a treatment for anxiety disorders.
  • Synthetic Application Case
    A synthetic route utilizing this compound as a chiral building block led to the successful synthesis of a novel class of anti-inflammatory agents, showcasing its utility in drug development.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(R)-Tetrahydro-2H-pyran-3-amine Hydrochloride

  • Similarity : 1.00 (highest similarity score) .
  • Impact : Likely exhibits lower metabolic stability compared to the fluorinated analog.

(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂ .
  • Key Difference : Substitution of fluorine with a hydroxyl group (-OH) at the 3-position.
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity but may reduce lipophilicity and blood-brain barrier penetration compared to the fluorine-substituted compound.

4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine Hydrochloride

  • Molecular Formula: C₁₂H₁₅ClF₃NO .
  • Key Difference : Incorporates a 3-fluorophenyl substituent on the pyran ring.
  • Impact : Increased molecular weight (281.702 g/mol) and aromaticity may enhance target binding affinity but reduce solubility .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Solubility (Predicted) LogP (Predicted)
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine HCl C₅H₁₁ClFNO ~153.61 3-F, 4-NH₂ Moderate ~0.5
(R)-Tetrahydro-2H-pyran-3-amine HCl C₅H₁₂ClNO 153.61 3-NH₂ High ~-0.2
(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol HCl C₅H₁₂ClNO₂ 153.61 3-OH, 4-NH₂ High ~-0.8
4-(3-Trifluoromethylphenyl)tetrahydro-2H-pyran-4-amine HCl C₁₂H₁₅ClF₃NO 281.70 3-CF₃, 4-NH₂ Low ~2.1

Notes:

  • Fluorine substitution increases lipophilicity (higher LogP) compared to hydroxyl or unsubstituted analogs, enhancing membrane permeability .
  • Bulky aromatic substituents (e.g., trifluoromethylphenyl) reduce solubility but improve target affinity in enzyme-binding pockets .

Binding Interactions

  • The (3R,4S) stereochemistry of the target compound may optimize binding to chiral enzyme active sites, as seen in analogous studies where stereoisomers exhibited distinct hydrogen-bonding modes (e.g., (2S,3R,4R)- vs. (2S,3R,4S)-4-HIL binding to HILDH) .
  • Fluorine’s electronegativity may mimic hydroxyl groups in hydrogen-bonding interactions while resisting metabolic oxidation, a critical advantage over hydroxylated analogs .

Biological Activity

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and applications, supported by data tables and relevant research findings.

  • IUPAC Name : (3R,4S)-3-fluorooxan-4-amine; hydrochloride
  • Molecular Formula : C5H11ClFNO
  • Molecular Weight : 155.60 g/mol
  • CAS Number : 1630815-55-2

Synthesis

The synthesis of this compound typically involves the fluorination of tetrahydro-2H-pyran-4-amine. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor, which facilitate the introduction of the fluorine atom under controlled conditions. The stereochemistry is crucial for ensuring the desired biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity and selectivity towards certain enzymes or receptors, influencing various biological pathways.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain biological targets:

  • JAK1 Inhibition : A study highlighted its potential as a selective Janus kinase 1 (JAK1) inhibitor, which is crucial for modulating immune responses and inflammatory processes .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, although further studies are needed to elucidate its efficacy against specific pathogens.

Case Studies

A notable case study involved the optimization of compounds related to JAK1 inhibition. The study focused on enhancing solubility and bioavailability while minimizing dosage requirements. The findings underscored the importance of structural modifications in improving therapeutic profiles .

Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
JAK1 InhibitionImmune ResponseModulates inflammation
AntimicrobialBacterial PathogensPotential activityOngoing research

Synthesis Overview

StepReagentConditions
FluorinationDAST or SelectfluorControlled temperature & solvent
PurificationChromatographyStandard laboratory methods

Applications in Research and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its unique properties make it a valuable intermediate in synthesizing complex pharmaceuticals.
  • Agrochemicals : The compound's ability to modulate biological pathways suggests potential use in developing agrochemicals with enhanced efficacy.
  • Material Science : Its chemical characteristics can be leveraged to produce specialty chemicals and materials with improved performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodology : The compound can be synthesized via reductive amination using NaCNBH₃/AcOH in 1,2-dichloroethane (room temperature, overnight) . Alternatively, fluorinated intermediates like 3-fluoro-benzaldehyde can be coupled with chiral precursors (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride) under basic conditions (K₂CO₃/DMT) .
  • Key Considerations :

  • NaCNBH₃/AcOH minimizes racemization compared to harsher reductants.
  • Stereochemical purity is highly sensitive to solvent polarity and temperature.
  • Monitor progress via TLC and confirm purity with HPLC (≥97%) .

Q. How can the stereochemistry of the final product be experimentally confirmed?

  • Analytical Tools :

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
  • NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial fluorine in the pyran ring) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/ethanol mobile phases .
    • Validation : Compare retention times or spectral data with known diastereomers (e.g., (3R,4R)-isomer, CAS 1523530-38-2) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage :

  • Store at room temperature under inert atmosphere (argon or nitrogen) to prevent hydrolysis .
  • Avoid moisture and heat (>40°C), which degrade the amine hydrochloride to free base or fluorinated byproducts .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational modeling aid in predicting regioselectivity during fluorination or amine protection?

  • Methods :

  • DFT Calculations : Model transition states to predict fluorination outcomes (e.g., 3- vs. 4-position reactivity) .
  • Docking Studies : Assess steric/electronic effects of substituents on chiral centers using software like Gaussian or Schrödinger .
    • Case Study : Fluorine’s electronegativity destabilizes axial conformers, favoring equatorial orientation in the pyran ring .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) between batches?

  • Troubleshooting :

  • Impurity Profiling : Use LC-HRMS to identify stereoisomers (e.g., (3S,4R)-isomer) or residual solvents .
  • Isotopic Labeling : Track fluorine’s impact on ¹H/¹³C shifts via ¹⁹F-¹H HOESY experiments .
    • Mitigation : Optimize recrystallization (e.g., ethanol/water mixtures) to remove diastereomeric impurities .

Q. What strategies enable scalable synthesis while maintaining enantiomeric excess (ee >99%)?

  • Process Chemistry :

  • Catalytic Asymmetric Fluorination : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct fluorine incorporation .
  • Continuous Flow Systems : Improve mixing efficiency and reduce racemization in reductive amination steps .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time ee monitoring via FTIR or Raman .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

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